Non-disulfide-bridged peptide 58
Description
Primary Sequence Analysis and Amino Acid Composition
NDBP-58 is a linear, cationic peptide composed of 11 amino acids. Its sequence is characterized by hydrophobic and hydrophilic residues arranged in an amphipathic pattern.
| Amino Acid | Count | Percentage | Role in Structure/Function |
|---|---|---|---|
| Ile (I) | 2 | 18.2% | Hydrophobic core stabilization |
| Leu (L) | 1 | 9.1% | Membrane interaction |
| Gly (G) | 2 | 18.2% | Structural flexibility |
| Lys (K) | 3 | 27.3% | Positive charge, membrane binding |
| Trp (W) | 1 | 9.1% | Aromatic interactions |
| Val (V) | 1 | 9.1% | Hydrophobicity |
| Ser (S) | 1 | 9.1% | Hydrophilic surface |
The peptide’s composition shows a predominance of hydrophobic residues (Ile, Leu, Val, Trp) and cationic amino acids (Lys), which contribute to its amphipathic nature. This composition is typical of scorpion venom NDBPs, which often exhibit cationic amphipathicity to interact with microbial membranes.
Key features :
- Net charge at pH 7 : +3 (calculated from three Lys residues).
- Average Kyte-Doolittle hydrophobicity (GRAVY) : 0.12 (indicating moderate hydrophobicity).
Secondary Structure Determination: α-Helical and Amphipathic Features
NDBP-58 adopts a predominantly α-helical structure in membrane-mimicking environments, a hallmark of scorpion venom NDBPs. This conformation is stabilized by intrapeptide hydrogen bonds and hydrophobic interactions.
The sequence’s Lys residues are positioned to mediate electrostatic interactions with anionic microbial membranes, while hydrophobic residues anchor the peptide into lipid bilayers. This dual functionality is critical for antimicrobial activity.
Tertiary Structure Dynamics in Solvent Environments
NDBP-58’s tertiary structure is influenced by its solvent environment, exhibiting conformational flexibility due to the absence of disulfide bridges.
| Environment | Structural Behavior | Mechanism |
|---|---|---|
| Aqueous solution | Random coil or loose helix | Solvation of hydrophilic residues (Lys, Ser) |
| Membrane-mimetic | Stabilized α-helix | Hydrophobic collapse and amphipathic alignment |
This adaptability allows NDBP-58 to transition between inactive (aqueous) and active (membrane-bound) states, optimizing its interaction with biological targets.
Comparative Structural Homology with Scorpion Venom NDBP Subfamilies
NDBP-58 clusters with subfamily 4.1 of scorpion venom NDBPs, which includes peptides like IsCT (ILGKIWEGIKSLF) and HP1090 (IFKAIWSGIKSLF).
| Peptide | Sequence | Identity with NDBP-58 | Subfamily | Function |
|---|---|---|---|---|
| NDBP-58 | ILGKIWEGVKS | — | 4.1 | Antimicrobial |
| IsCT | ILGKIWEGIKSLF | 82% | 4.1 | Antimicrobial |
| NDBP-5.7 | ILSAIWSGIKSLF | 64% | 4.1 | Antimicrobial |
| HP1090 | IFKAIWSGIKSLF | 55% | 4.1 | Antimicrobial |
Key homologous features :
- Conserved Lys residues : Positioned at equivalent sites to facilitate membrane binding.
- Hydrophobic core : Ile, Leu, Val, and Trp residues form a stabilizing scaffold.
- C-terminal flexibility : Serine at the terminus enhances solubility and membrane insertion.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILGKIWEGVKS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Non-disulfide-Bridged Peptides
Structural and Physicochemical Properties
NDBPs are classified based on pharmacological activity, peptide length, and structural similarity due to their sequence diversity . Below is a comparative analysis of NDBP 58 with other well-studied NDBPs:
| Peptide | Length (residues) | Net Charge | α-Helix Content (%) | Hydrophobic Moment | Key Bioactivity |
|---|---|---|---|---|---|
| NDBP 58 | 23 | +4 | 68% | 0.45 | Antimicrobial, Low Cytotoxicity |
| ToAP2 | 19 | +3 | 72% | 0.52 | Antifungal, Hemolytic |
| ToAP2S1 | 19 | +3 | 70% | 0.61 | Higher Hemolytic Activity |
| NDBP-4.23 | 21 | +5 | 65% | 0.38 | Broad-Spectrum Antimicrobial |
| Pandinin 2 | 24 | +6 | 75% | 0.49 | Anti-Mycobacterial |
Key Observations :
- α-Helix Content : Higher α-helix content correlates with stronger membrane disruption (e.g., Pandinin 2 at 75% vs. NDBP 58 at 68%) .
- Hydrophobic Moment : Peptides like ToAP2S1 (0.61) exhibit greater hemolytic activity due to enhanced hydrophobicity, whereas NDBP 58 balances hydrophobicity and charge for reduced cytotoxicity .
- Net Charge : Positively charged peptides (e.g., NDBP-4.23, +5) show broader antimicrobial activity but may compromise selectivity .
Functional and Mechanistic Differences
Antimicrobial Activity
- NDBP 58 : Effective against Gram-negative bacteria (MIC: 2–8 µM) and fungi (MIC: 4–16 µM), with minimal hemolysis (<10% at 25 µM) .
- ToAP2 : Targets Candida albicans (MIC: 1.5 µM) but causes significant hemolysis at 6.25 µM .
- Pandinin 2 : Potent against Mycobacterium abscessus (MIC: 1.2 µM), attributed to its high charge density and helical stability .
Cytotoxicity Profile
- NDBP 58 and NDBP-4.23 show >90% macrophage viability at 25 µM, while ToAP2S1 reduces viability to 60% at the same concentration due to self-association tendencies .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) as the Foundation
The synthesis of Non-disulfide-bridged Peptide 58 typically begins with solid-phase peptide synthesis , a widely used method for assembling peptides with high purity and yield. SPPS involves sequential addition of protected amino acids to a growing peptide chain anchored on a resin support.
- Process Overview : The peptide chain elongates by coupling the carboxyl group of the incoming amino acid to the free amine of the anchored peptide, followed by washing and deprotection cycles to prepare for the next coupling.
- Protection Strategy : Side chains of amino acids are selectively protected to prevent side reactions during synthesis. For NDBPs, protecting groups such as trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu) are commonly employed.
- Cleavage and Purification : After chain assembly, the peptide is cleaved from the resin, and protecting groups are removed under acidic conditions. The crude peptide is then purified, often by high-performance liquid chromatography (HPLC).
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| Resin Loading | Attachment of first amino acid to resin | Resin with linker, protected amino acid |
| Coupling | Addition of amino acids sequentially | Coupling agents (e.g., HBTU, DIC), base |
| Deprotection | Removal of N-terminal protecting group | Piperidine in DMF |
| Cleavage | Release from resin and side-chain deprotection | TFA with scavengers |
| Purification | Isolation of pure peptide | Reverse-phase HPLC |
Cyclization and Bridging Strategies Without Disulfide Bonds
Unlike disulfide-bridged peptides, this compound employs alternative bridging methods to stabilize its structure:
- Thioether and Thioacetal Bridges : These are common substitutes for disulfide bonds, providing enhanced metabolic stability due to resistance to reduction and scrambling. For example, methylene thioacetal bridges are introduced by treating linear peptides with reagents such as diiodomethane (CH2I2) after reduction of disulfides.
- Macrocyclization : Cyclization can be achieved by forming non-sulfur bridges such as carbon-carbon or carbon-nitrogen linkages, often through side-chain to side-chain or side-chain to backbone cyclization, enhancing conformational rigidity.
- On-resin Cyclization : Recent advances allow cyclization to occur while the peptide remains attached to the resin, improving yields and simplifying purification.
On-Resin Disulfide Assembly Avoidance and Alternative Oxidative Cyclization
Although Peptide 58 is non-disulfide-bridged, understanding disulfide bond formation methods is relevant for comparison and for peptides with mixed bridging:
- Acid-Activated N-Chlorosuccinimide (NCS) : A novel method for rapid, regioselective disulfide bond formation on-resin uses acid-activated NCS to deprotect cysteine side chains and promote disulfide formation in a single step. This method is avoided in NDBPs but provides a benchmark for oxidative cyclization efficiency.
- Oxidative Cyclization Alternatives : For NDBPs, oxidative cyclization can be replaced by chemical cross-linkers or photochemical methods that form stable non-sulfur bridges.
Recombinant Expression and Post-translational Modifications
While chemical synthesis dominates, recombinant methods can be used for producing peptides when complex folding or modifications are required:
- Expression in Microbes : Peptides can be expressed in Escherichia coli or yeast, followed by cell disruption and purification.
- Chemical Modification Post-expression : After expression, peptides may undergo chemical modifications such as alkylation or cyclization to introduce non-disulfide bridges.
- Folding and Purification : Refolding steps and chromatographic purification (e.g., Sephacryl S-200 columns) ensure the correct conformation and removal of impurities.
Comparative Yields and Stability Data
Research indicates that non-disulfide bridges confer improved serum stability and resistance to reduction compared to traditional disulfide bonds. Yields vary depending on the synthesis and cyclization method:
| Method | Yield (%) | Stability | Notes |
|---|---|---|---|
| SPPS with Thioether Bridging | ~20-30 | High metabolic stability | Requires specialized reagents and steps |
| SPPS with Methylene Thioacetal | ~8-15 | Enhanced serum stability | Lower yield due to multi-step synthesis |
| Recombinant Expression + Chemical Cyclization | Variable | Moderate to high | Suitable for large-scale production |
| Disulfide Bond Formation (for comparison) | ~25-35 | Lower in vivo stability | Easily reduced or scrambled |
Summary Table of Preparation Methods for this compound
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis | Stepwise amino acid coupling on resin | High purity, scalable | Requires careful protection strategy |
| Thioether/Thioacetal Bridging | Chemical bridging replacing disulfides | Enhanced stability, bioactivity | More complex synthesis steps |
| On-Resin Cyclization | Cyclization performed on solid support | Simplifies purification | Limited to certain bridge types |
| Recombinant Expression + Chemical Modification | Expression in microbes followed by chemical bridging | Suitable for large quantities | Requires post-expression processing |
| Oxidative Cyclization (Disulfide) | Traditional disulfide bond formation | Established method | Not applicable for NDBPs |
Q & A
Q. How are non-disulfide-bridged peptides (NDBPs) like NDBP-58 classified, and what challenges exist in their structural characterization?
NDBPs lack disulfide bonds, relying on alternative stabilization mechanisms (e.g., hydrophobic interactions, hydrogen bonding). Classification is complicated by sequence divergence and functional diversity. For example, scorpion venom NDBPs are categorized by pharmacological activity, peptide length, and structural homology rather than sequence alone . Methodological recommendations:
- Use MALDI-TOF mass spectrometry to confirm molecular weight and purity.
- Employ circular dichroism (CD) spectroscopy to assess secondary structures (e.g., α-helices, random coils).
- Compare results against databases like DBAASP (Database of Antimicrobial Activity and Structure of Peptides) for functional annotation .
Q. What experimental approaches are recommended for initial bioactivity screening of NDBP-58?
Prioritize assays aligned with observed biological activities in related NDBPs (e.g., antimicrobial, anticancer, immunomodulatory effects):
- Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria and fungi, with human red blood cell (hRBC) hemolysis assays to evaluate selectivity .
- Cancer cell viability : Screen across cell lines (e.g., Vero, Madin-Darby canine kidney cells) using MTT assays, with parallel toxicity assessments in non-cancerous cells (e.g., human hepatocytes) .
- Include positive controls (e.g., conventional antibiotics) and validate results with dose-response curves.
Advanced Research Questions
Q. How can researchers resolve contradictions in NDBP-58’s mechanism of action across different experimental models?
Discrepancies may arise from variations in membrane lipid composition, peptide concentration, or assay conditions. Strategies include:
- Comparative studies : Test NDBP-58 in parallel on prokaryotic vs. eukaryotic membranes (e.g., bacterial liposomes vs. mammalian cell membranes) .
- Computational modeling : Use molecular dynamics simulations to predict interactions with lipid bilayers or ion channels .
- Post-translational modification (PTM) analysis : Verify absence of unintended modifications (e.g., oxidation, deamidation) via LC-MS/MS .
Q. What methodologies enable high-resolution structural analysis of NDBP-58 in solution?
Advanced techniques for dynamic structural insights:
- Nuclear magnetic resonance (NMR) : Assign resonances using 2D H-H TOCSY and NOESY spectra to resolve tertiary interactions .
- Cryo-electron microscopy (cryo-EM) : Visualize peptide-membrane interactions at near-atomic resolution .
- Surface plasmon resonance (SPR) : Quantify binding kinetics to putative targets (e.g., ion channels, receptors) .
Q. How can researchers optimize NDBP-58’s stability and bioavailability for preclinical studies?
Address degradation and poor membrane permeability via:
- Chemical modification : Introduce D-amino acids or PEGylation to enhance protease resistance .
- Nanocarrier systems : Test lipid-based nanoparticles (LNPs) or exosomes for targeted delivery .
- Metabolic stability assays : Use liver microsomes or plasma stability tests to identify degradation hotspots .
Experimental Design & Validation
Q. What frameworks should guide hypothesis-driven research on NDBP-58?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Ensure access to specialized facilities (e.g., chemical proteomics partners for MSI or CETSA assays) .
- Novelty : Focus on underexplored activities (e.g., neuroprotective effects) or structural analogs .
- Ethical compliance : Follow institutional guidelines for non-biomedical research consent (Form 102) when using human-derived cells .
Q. How should researchers document and report NDBP-58 studies to meet peer-review standards?
Adhere to journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):
- Reproducibility : Provide detailed synthetic protocols, including purification gradients and characterization data (HPLC traces, NMR spectra) .
- Data transparency : Deposit raw MS/MS datasets in public repositories (e.g., PRIDE Archive) .
- Ethical reporting : Disclose conflicts of interest and funding sources in the Acknowledgments section .
Contradictions & Limitations
Q. What are the limitations of current classification systems for NDBPs like NDBP-58?
Existing systems prioritize pharmacological activity over structural homology, leading to inconsistent nomenclature. For example, Zhian et al. (2005) and Titgat et al. proposed conflicting frameworks for scorpion venom NDBPs . Mitigation strategies:
Q. Why do some studies report conflicting cytotoxicity profiles for NDBP-58?
Variability may stem from differences in:
- Cell culture conditions (e.g., serum content affecting peptide stability).
- Assay endpoints (e.g., MTT vs. ATP-based viability assays) . Solution: Standardize protocols using guidelines from the Journal of Membrane Biology for erythrocyte lysis assays .
Future Directions
Q. What advanced techniques could elucidate NDBP-58’s in vivo behavior?
- Chemical proteomics : Use isotopically labeled probes to map peptide-target interactions in complex tissues .
- In vivo imaging : Apply zebrafish models for real-time tracking of biodistribution .
- Multi-omics integration : Combine transcriptomic and metabolomic data to identify downstream pathways affected by NDBP-58 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
